molecular formula C5H4N2O2 B082973 4-Nitrosopyridine 1-oxide CAS No. 13673-29-5

4-Nitrosopyridine 1-oxide

Cat. No. B082973
CAS RN: 13673-29-5
M. Wt: 124.1 g/mol
InChI Key: XCDZOYYDXOVSBF-UHFFFAOYSA-N
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Description

4-Nitrosopyridine 1-oxide (4-NOPO) is a nitrosating agent that has been widely used in the field of chemical research due to its unique chemical properties. As a nitrosating agent, 4-NOPO is capable of introducing a nitroso group (-NO) into various organic compounds, which has led to its use in the synthesis of a wide range of chemical compounds. In

Mechanism Of Action

The mechanism of action of 4-Nitrosopyridine 1-oxide involves the transfer of a nitroso group to a target molecule, which can result in the formation of a nitrosamine. Nitrosamines are known to be potent carcinogens, and as such, the use of 4-Nitrosopyridine 1-oxide in chemical research requires careful consideration and appropriate safety measures.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Nitrosopyridine 1-oxide are not well understood, and further research is needed to fully elucidate its effects on living organisms. However, it is known that exposure to nitrosamines can lead to the development of cancer, and as such, the use of 4-Nitrosopyridine 1-oxide in chemical research requires appropriate safety measures to minimize the risk of exposure.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Nitrosopyridine 1-oxide in chemical research is its ability to introduce a nitroso group into various organic compounds under mild conditions. Additionally, 4-Nitrosopyridine 1-oxide is a relatively inexpensive reagent, making it a cost-effective option for chemical synthesis. However, the use of 4-Nitrosopyridine 1-oxide requires appropriate safety measures to minimize the risk of exposure to nitrosamines, which are known to be potent carcinogens.

Future Directions

There are several future directions for research involving 4-Nitrosopyridine 1-oxide. One area of interest is the development of new analytical methods for the detection of nitroso compounds. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of 4-Nitrosopyridine 1-oxide, as well as its potential role in the development of cancer. Finally, the use of 4-Nitrosopyridine 1-oxide in chemical synthesis may be further optimized through the development of new reaction conditions and the exploration of its use in the synthesis of new chemical compounds.

Synthesis Methods

The synthesis of 4-Nitrosopyridine 1-oxide involves the reaction of sodium nitrite with pyridine in the presence of an acid catalyst. The reaction proceeds through the formation of a nitrous acid intermediate, which then reacts with pyridine to form 4-Nitrosopyridine 1-oxide. The reaction can be carried out under mild conditions and yields a high purity product.

Scientific Research Applications

4-Nitrosopyridine 1-oxide has been widely used in chemical research due to its ability to introduce a nitroso group into various organic compounds. This has led to its use in the synthesis of a wide range of chemical compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, 4-Nitrosopyridine 1-oxide has been used in the study of the mechanisms of nitrosation reactions, as well as in the development of new analytical methods for the detection of nitroso compounds.

properties

CAS RN

13673-29-5

Product Name

4-Nitrosopyridine 1-oxide

Molecular Formula

C5H4N2O2

Molecular Weight

124.1 g/mol

IUPAC Name

4-nitroso-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H4N2O2/c8-6-5-1-3-7(9)4-2-5/h1-4H

InChI Key

XCDZOYYDXOVSBF-UHFFFAOYSA-N

SMILES

C1=C[N+](=CC=C1N=O)[O-]

Canonical SMILES

C1=C[N+](=CC=C1N=O)[O-]

Other CAS RN

13673-29-5

Origin of Product

United States

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